2-(2-Phenylethyl)oxane
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Overview
Description
2-(2-Phenylethyl)oxane, also known as 2-phenethyltetrahydropyran, is an organic compound with the molecular formula C13H18O. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular O-vinylation of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile. This reaction proceeds via a 4-exo ring closure, yielding the desired oxane derivative in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert oxane derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups into the oxane ring .
Scientific Research Applications
2-(2-Phenylethyl)oxane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)oxane involves its interaction with molecular targets and pathways. For instance, in biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Phenylethanol: A related compound with a similar phenylethyl group but differing in the presence of a hydroxyl group instead of an oxane ring.
2-Phenoxytetrahydropyran: Another oxane derivative with a phenoxy group attached to the ring.
Uniqueness: 2-(2-Phenylethyl)oxane is unique due to its specific structural features, which confer distinct chemical and physical properties. Its oxane ring provides stability and reactivity that are advantageous in various applications compared to other similar compounds .
Properties
CAS No. |
22172-84-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(2-phenylethyl)oxane |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
HECMITDFILARKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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